

An In-depth Technical Guide to the Structure of Aminoethyl-SS-ethylalcohol

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Compound of Interest

Compound Name: Aminoethyl-SS-ethylalcohol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of **Aminoethyl-SS-ethylalcohol**, a bifunctional molecule of significant interest in bioconjugation, drug delivery, and proteomics.

Introduction

Aminoethyl-SS-ethylalcohol, also known by its systematic name 2-(2-aminoethyl-disulfanyl)ethanol, is a chemical compound featuring a primary amine, a disulfide bond, and a hydroxyl group.^{[1][2]} This unique combination of functional groups makes it a valuable crosslinker and linker molecule. The disulfide bond is cleavable under reducing conditions, a property frequently exploited for the controlled release of conjugated molecules within a cellular environment.^{[1][3]} It is particularly relevant in the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).^{[4][5]}

Chemical and Physical Properties

The fundamental properties of **Aminoethyl-SS-ethylalcohol** are summarized in the table below for easy reference and comparison.

Property	Value	References
CAS Number	15579-01-8	[1][2][6][7]
Molecular Formula	C4H11NOS2	[1][2][6]
Molecular Weight	153.26 g/mol	[6]
Synonyms	2-(2-aminoethylsulfanyl)ethanol, Aminoethyl Hydroxyethyl Disulfide	[2]
SMILES	NCCSSCCO	[6]
Purity	Typically >95%	[2][6]
Appearance	Liquid	[2]
Storage Conditions	-20°C	[1]

Molecular Structure

Aminoethyl-SS-ethylalcohol is a linear molecule composed of two ethyl groups linked by a disulfide bridge. One ethyl group is terminated with a primary amine (-NH₂), forming an aminoethyl moiety. The other ethyl group is terminated with a hydroxyl group (-OH), forming an ethyl alcohol moiety.

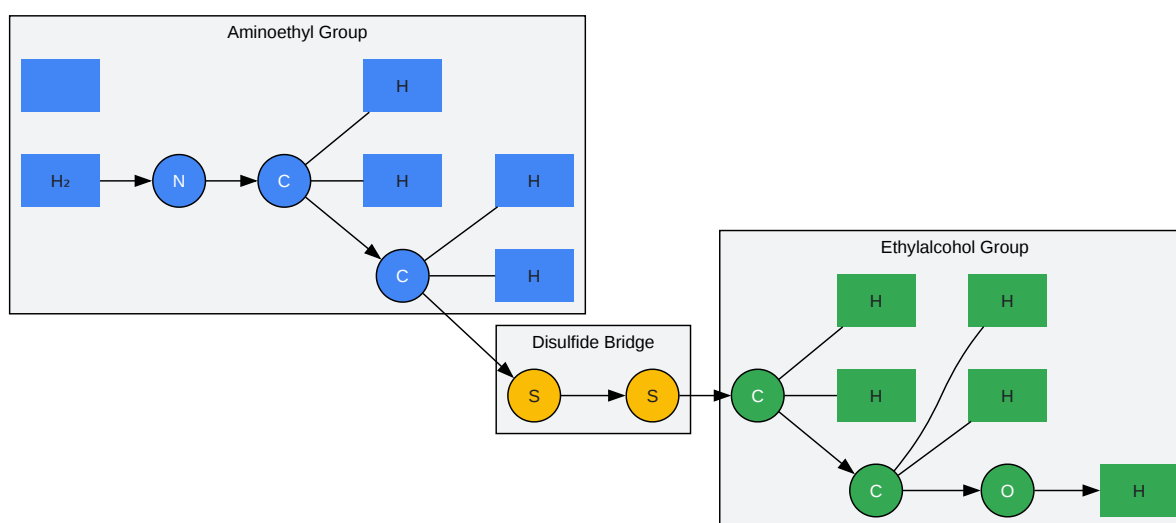
The structural formula can be represented as: H₂N-CH₂-CH₂-S-S-CH₂-CH₂-OH

The key structural features are:

- Aminoethyl Group (H₂N-CH₂-CH₂-):** Provides a reactive site for conjugation. The primary amine can readily react with carboxylic acids, activated esters (like NHS esters), and other carbonyl compounds to form stable amide bonds.[1]
- Disulfide Bridge (-S-S-):** This is a cleavable linker. The disulfide bond is stable under physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or intracellular glutathione (GSH).[1][3][8] This characteristic is crucial for triggered payload release in targeted drug delivery systems.

- Ethylalcohol Group (-CH₂-CH₂-OH): The terminal hydroxyl group offers another point for chemical modification. It allows for further derivatization or attachment to other molecules of interest.[1]

Below is a 2D diagram representing the atomic connectivity of the **Aminoethyl-SS-ethylalcohol** molecule.



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Caption: 2D structure of **Aminoethyl-SS-ethylalcohol**.

Experimental Protocols

Detailed experimental protocols for the synthesis of **Aminoethyl-SS-ethylalcohol** are proprietary and specific to chemical suppliers. However, a general synthetic approach would

likely involve the formation of the disulfide bond through the oxidation of the corresponding thiols or via a disulfide exchange reaction.

Conceptual Protocol: Disulfide Bond Cleavage Assay

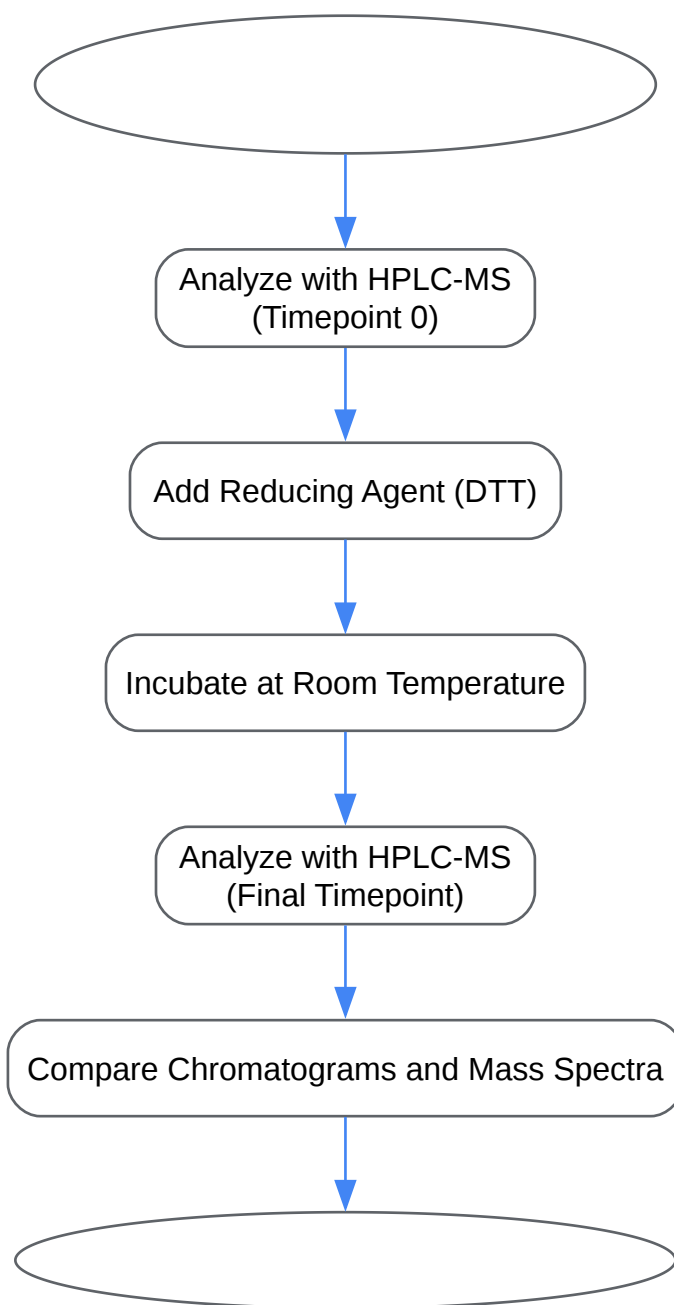
A common experiment involving this molecule is the verification of the cleavability of the disulfide bond.

Objective: To demonstrate the cleavage of the disulfide bond in **Aminoethyl-SS-ethylalcohol** upon addition of a reducing agent.

Methodology:

- **Sample Preparation:** Prepare a solution of **Aminoethyl-SS-ethylalcohol** in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
- **Initial Analysis:** Analyze the intact molecule using a technique such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) to determine its retention time and confirm its mass (153.3 g/mol).
- **Reduction:** Add a reducing agent, such as Dithiothreitol (DTT), to the solution to a final concentration of 10-20 mM. Incubate at room temperature for 30-60 minutes.
- **Post-Reduction Analysis:** Re-analyze the sample using HPLC-MS.
- **Data Interpretation:** The cleavage of the disulfide bond will result in the formation of two smaller molecules: Cysteamine ($\text{H}_2\text{N-CH}_2\text{-CH}_2\text{-SH}$) and 2-Mercaptoethanol ($\text{HO-CH}_2\text{-CH}_2\text{-SH}$). The original peak corresponding to **Aminoethyl-SS-ethylalcohol** should decrease or disappear, and new peaks corresponding to the cleavage products should appear with their expected masses.

The logical workflow for this experimental protocol is illustrated below.



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Caption: Workflow for disulfide bond cleavage assay.

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